molecular formula C12H13NO3 B14351648 3-[2-(Methylamino)benzoyl]oxolan-2-one CAS No. 93574-01-7

3-[2-(Methylamino)benzoyl]oxolan-2-one

Cat. No.: B14351648
CAS No.: 93574-01-7
M. Wt: 219.24 g/mol
InChI Key: AQKBFMKRHQUJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Methylamino)benzoyl]oxolan-2-one is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of a benzoyl group attached to an oxolan-2-one ring, with a methylamino substituent on the benzoyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)benzoyl]oxolan-2-one typically involves the reaction of 2-(methylamino)benzoic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with oxolan-2-one under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)benzoyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoyl ring.

Scientific Research Applications

3-[2-(Methylamino)benzoyl]oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)benzoyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(Amino)benzoyl]oxolan-2-one
  • 3-[2-(Dimethylamino)benzoyl]oxolan-2-one
  • 3-[2-(Ethylamino)benzoyl]oxolan-2-one

Uniqueness

3-[2-(Methylamino)benzoyl]oxolan-2-one is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

93574-01-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-[2-(methylamino)benzoyl]oxolan-2-one

InChI

InChI=1S/C12H13NO3/c1-13-10-5-3-2-4-8(10)11(14)9-6-7-16-12(9)15/h2-5,9,13H,6-7H2,1H3

InChI Key

AQKBFMKRHQUJSE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)C2CCOC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.